N1,N5-Bis-Boc-spermidine

Description

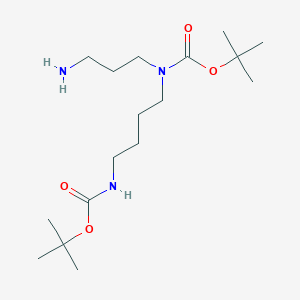

N1,N5-Bis-Boc-spermidine is a chemical compound with the empirical formula C17H35N3O4 and a molecular weight of 345.48 g/mol . It is also known by other names such as 1,6-Bis-Boc-1,6,10-triazadecane and N1,N5-Di-Boc-1,8-diamino-5-azaoctane . This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protected amino groups and one free amino group . The Boc groups can be deprotected under mild acidic conditions to form free amines .

Propriétés

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-11-7-8-12-20(13-9-10-18)15(22)24-17(4,5)6/h7-13,18H2,1-6H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIUPQUTLBAVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN(CCCN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

N1,N5-Bis-Boc-spermidine is typically synthesized through a multi-step process involving the protection of spermidine with Boc groups. The synthetic route generally involves the reaction of spermidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions often include an organic solvent like dichloromethane and are carried out at room temperature . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Analyse Des Réactions Chimiques

N1,N5-Bis-Boc-spermidine undergoes various chemical reactions, primarily involving the deprotection of Boc groups and subsequent reactions of the free amines. Common reactions include:

Deprotection: The Boc groups can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Substitution Reactions: The free amines can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).

Cross-linking: The compound can act as a cross-linking reagent due to its multiple reactive amine groups.

Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, N1,N5-Bis-Boc-spermidine serves as a precursor for the synthesis of polyamine analogs that can modulate polyamine metabolism. Polyamines are essential for cell growth and differentiation, and their dysregulation is linked to various diseases, including cancer. By utilizing this compound, researchers can create compounds that inhibit enzymes involved in polyamine biosynthesis or catabolism, potentially leading to new therapeutic strategies against cancer.

Case Study: Polyamine Analog Development

A notable study demonstrated that polyamine analogs derived from this compound exhibited significant antiproliferative effects on cancer cell lines. These analogs were shown to induce apoptosis in melanoma cells by depleting intracellular polyamine pools, which are crucial for cell survival and proliferation. The study highlighted the role of spermidine/spermine N1-acetyltransferase (SSAT) in mediating these effects, suggesting that this compound derivatives could be developed as targeted anticancer agents .

Cancer Research

This compound's role extends into cancer research, where it is used to investigate the mechanisms underlying tumor progression. The compound's ability to modulate polyamine levels makes it a valuable tool for studying how alterations in polyamine metabolism affect tumor growth and metastasis.

Case Study: SSAT Overexpression in Cancer Cells

Research has shown that overexpression of SSAT leads to decreased levels of polyamines in hepatocellular carcinoma cells, resulting in reduced cell proliferation and migration. By using this compound as a substrate for SSAT, scientists can explore the biochemical pathways involved in polyamine catabolism and their implications for cancer therapy .

Biochemical Tool

Beyond its applications in drug development and cancer research, this compound serves as a biochemical tool for studying polyamine metabolism. It allows researchers to investigate the effects of different polyamine concentrations on cellular processes such as growth, differentiation, and apoptosis.

Experimental Insights

In experimental settings, this compound has been used to assess the activity of various enzymes involved in polyamine metabolism. For instance, studies have utilized this compound to evaluate the kinetics of SSAT and its impact on the cellular levels of acetylated polyamines .

Mécanisme D'action

The mechanism of action of N1,N5-Bis-Boc-spermidine involves its ability to interact with various molecular targets through its amine groups. Upon deprotection, the free amines can form covalent bonds with carboxylic acids, NHS esters, and carbonyl compounds . This reactivity allows it to modulate cellular activities, including DNA stability and apoptosis, by interacting with specific molecular pathways .

Comparaison Avec Des Composés Similaires

N1,N5-Bis-Boc-spermidine is similar to other Boc-protected polyamines such as N1,N4-Bis-Boc-spermidine and N1,N12-Di-Boc-spermine . it is unique in its specific structure and the position of the Boc groups, which influence its reactivity and applications. Similar compounds include:

N1,N4-Bis-Boc-spermidine: Another Boc-protected spermidine derivative with different Boc group positions.

N1,N12-Di-Boc-spermine: A Boc-protected spermine derivative used in similar applications.

Activité Biologique

N1,N5-Bis-Boc-spermidine is a polyamine derivative characterized by the presence of two tert-butyloxycarbonyl (Boc) protecting groups on the nitrogen atoms at positions 1 and 5 of the spermidine backbone. This compound has garnered interest in biological research due to its potential roles in cellular processes, particularly in cancer biology and polyamine metabolism.

- Chemical Formula : C17H35N3O4

- Molecular Weight : 345.5 g/mol

- CAS Number : 68076-39-1

The structure of this compound allows it to interact with various biological pathways, particularly those involving polyamines, which are crucial for cell growth and differentiation.

Polyamine Metabolism

Polyamines, including spermidine and spermine, are vital for cellular functions such as DNA stabilization, gene expression regulation, and cell proliferation. This compound acts as an analogue that can influence polyamine biosynthesis pathways. Research indicates that compounds like N1,N12-bis(ethyl)spermine can induce significant changes in intracellular polyamine levels, leading to antiproliferative effects in cancer cells .

Antiproliferative Effects

Studies have demonstrated that polyamine analogues can inhibit cell growth by modulating the activity of key enzymes involved in polyamine metabolism. For instance, N1,N8-bis(ethyl)spermidine has shown strong inhibitory effects on ornithine decarboxylase (ODC), a critical enzyme in the polyamine synthesis pathway . Similar mechanisms are expected with this compound, suggesting its potential as an antiproliferative agent.

Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of various polyamine analogues on human colon tumor cells (HT29). The results indicated that treatment with this compound led to a marked decrease in intracellular spermidine levels and subsequently reduced cell proliferation rates. The mechanism was linked to increased activity of spermidine/spermine N1-acetyltransferase (SSAT), which facilitates the excretion of polyamines from cells .

Study 2: Regulation of Polyamine Pathways

Another research focused on the role of SSAT in regulating polyamine levels in hepatocellular carcinoma cells. Overexpression of SSAT resulted in decreased levels of putrescine, spermidine, and spermine, correlating with reduced cell migration and invasion capabilities. This suggests that this compound could modulate these pathways similarly by enhancing SSAT activity .

Data Table: Effects of Polyamine Analogues on Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT29 | TBD | Induces SSAT activity; decreases intracellular polyamines |

| N1,N8-bis(ethyl)spermidine | L1210 | 30 | Inhibits ODC activity; depletes polyamine pools |

| N1,N12-bis(ethyl)spermine | HT29 | TBD | Induces SSAT; promotes spermidine efflux |

Note: TBD = To Be Determined based on specific experimental conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N1,N5-Bis-Boc-spermidine, and how do reaction conditions (e.g., solvent, temperature, catalysts) influence yield and purity?

- Methodological Answer : Synthesis typically involves Boc protection of spermidine’s primary amines under anhydrous conditions. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness .

- Catalyst optimization : Use of 4-dimethylaminopyridine (DMAP) to enhance Boc-anhydride reactivity .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization for isolating high-purity product. Validate purity via HPLC (>98%) and NMR (absence of unprotected amine peaks) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and spermidine backbone signals .

- Mass spectrometry (MS) : Exact mass matching (e.g., [M+H]⁺ for C₂₃H₄₄N₃O₄⁺) .

- Chromatographic validation : Retention time consistency in HPLC compared to commercial standards (if available) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Variable standardization : Ensure consistent cell lines, assay conditions (e.g., pH, temperature), and control groups across studies .

- Mechanistic profiling : Use RNA-seq or proteomics to identify downstream targets (e.g., autophagy-related proteins) and validate via siRNA knockdown .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to assess heterogeneity and bias .

Q. How can researchers optimize the stability of this compound in aqueous solutions for in vitro studies?

- Methodological Answer :

- Degradation kinetics : Monitor via LC-MS under varying pH (4–9), temperature (4–37°C), and buffer systems (PBS vs. HEPES) .

- Stabilization strategies :

- Lyophilization : Store as lyophilized powder and reconstitute fresh .

- Chelating agents : Add EDTA to mitigate metal-catalyzed hydrolysis .

Q. What are the limitations of using this compound as a polyamine analog in mechanistic studies, and how can they be addressed?

- Methodological Answer :

- Off-target effects : Perform competitive binding assays (e.g., surface plasmon resonance) to confirm specificity for polyamine transporters .

- Metabolic interference : Use isotopic labeling (¹⁵N-spermidine) to track intracellular uptake and conversion .

- Control experiments : Compare results with Boc-depleted spermidine (via TFA deprotection) to isolate Boc-related effects .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in cellular models?

- Methodological Answer :

- Dose range : Start with 1–100 µM, based on IC₅₀ values from prior studies .

- Time-course analysis : Include 24h, 48h, and 72h timepoints to capture dynamic effects .

- Statistical rigor : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .

Q. What analytical methods are critical for detecting trace impurities in this compound batches?

- Methodological Answer :

- HPLC-DAD/MS : Detect and quantify residual solvents (e.g., DCM) or deprotected amines .

- Elemental analysis : Verify nitrogen/carbon ratios to confirm stoichiometry .

- Karl Fischer titration : Measure residual moisture (<0.5% for long-term storage) .

Data Interpretation & Reproducibility

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?

- Methodological Answer :

- Force field validation : Compare molecular dynamics (MD) simulations using AMBER vs. CHARMM parameters .

- Experimental cross-check : Use isothermal titration calorimetry (ITC) to measure binding constants .

Q. What steps ensure reproducibility in cross-laboratory studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.